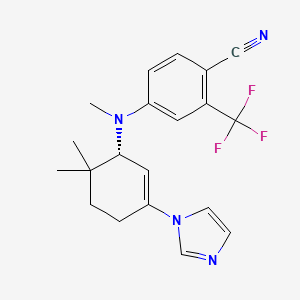
XL-820
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
XL-820 is an orally bioavailable, small molecule receptor tyrosine kinase inhibitor with potential antineoplastic activity. XL820 binds to and inhibits the receptor tyrosine kinases for vascular endothelial drowth factor (VEGF), c-kit, and platelet-derived growth factor (PDGF). In tumor models of breast carcinomas, gliomas, and leukemia, this agent exhibits dose-dependent growth inhibition and has been shown to cause tumor regression.
Aplicaciones Científicas De Investigación
Protein Analysis and Structural Biology with XL-MS
Protein Cross-Linking Coupled with Mass Spectrometry (XL-MS)
- XL-MS offers insights into protein structure and organization under various conditions by freezing transient interactions through covalent bonds (Holding, 2015).
XL-MS in Protein Interaction Networks
- XL-MS has become valuable for studying protein interaction networks on a system-wide level. This technique helps capture dynamic biological assemblies in their native environment (Iacobucci, Götze, & Sinz, 2019).
Integrating XL-MS with Other Techniques
- The integration of XL-MS with cryo-electron microscopy and/or integrative modeling is useful for studying large protein assemblies, such as ribosomes and photosystem complexes (Leitner, Faini, Stengel, & Aebersold, 2016).
XL-MS for Profiling Protein–Protein Interaction Networks in Vivo
- XL-MS is a potent tool for identifying protein–protein interactions or uncovering protein structures in living cells, tissues, or organelles (Matzinger & Mechtler, 2020).
Comparative Cross-Linking Mass Spectrometry Study
- A community-based study summarized the status quo of XL-MS and compared existing cross-linking strategies, building a framework for establishing best practice guidelines in XL-MS (Iacobucci et al., 2019).
XL-MS at the Crossroads: Current Status and Future Challenges
- This article provides a bird’s-eye view of the current status of XL-MS, benefits of using MS-cleavable cross-linkers, and the challenges in future development of this technology (Piersimoni & Sinz, 2020).
Applications of XL-MS in Investigating Protein Conformations and Interactions
- XL-MS contributes significantly to studying three-dimensional structures of proteins and investigating protein-protein interactions, complementing traditional methods like X-ray crystallography and cryo-electron microscopy (Piersimoni, Kastritis, Arlt, & Sinz, 2021).
Systems Structural Biology Measurements by In Vivo Cross-Linking with Mass Spectrometry
- XL-MS is utilized for systems-level structural biology measurements in complex biological samples, including cells and tissue samples. It provides information on protein structures and interactions using chemical probes (Chavez, Mohr, Mathay, Zhong, Keller, & Bruce, 2019).
To Cleave or Not To Cleave in XL-MS
- This study delves into a decade of published XL-MS literature to uncover which workflows have been predominantly applied, providing an overview useful for novices in this field (Steigenberger, Albanese, Heck, & Scheltema, 2020).
Propiedades
Fórmula molecular |
C26H32BrF3N8O |
|---|---|
Apariencia |
Solid powder |
Sinónimos |
XL820; XL 820; XL-820; XL820001; NONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




